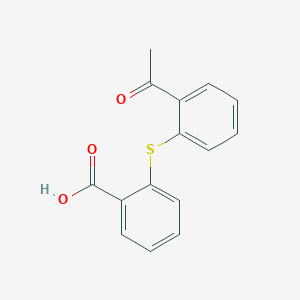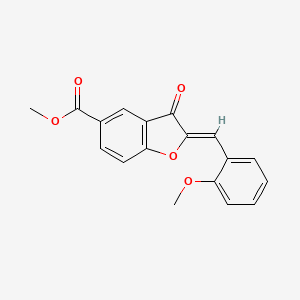![molecular formula C11H13N3O2S B2643945 2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide CAS No. 667414-31-5](/img/structure/B2643945.png)
2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide is a compound used for proteomics research . It has a molecular formula of C11H13N3O2S and a molecular weight of 251.31 .
Synthesis Analysis
The synthesis of cyanoacetamides, such as this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some methods include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .科学的研究の応用
Heterocyclic Synthesis with Thiophene-2-Carboxamide
3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide was synthesized and showed potential as new antibiotic and antibacterial drugs. This research is important in the development of new drugs with antibacterial properties (G. Ahmed, 2007).
Synthesis and Antimicrobial Activity of Schiff Bases
2-Amino-4-(4-acetamido phenyl) Thiophene-3-carboxamide, a derivative, was synthesized and its Schiff bases showed antimicrobial activity. This indicates its potential use in combating microbial infections (M. Arora et al., 2012).
Organocatalyzed Aqueous Conditions in Synthesis
A study demonstrated the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, highlighting a method for synthesizing derivatives of thiophene-3-carboxamide under mild conditions (M. S. Abaee et al., 2013).
Versatile Route to 2-Quinoline-3-Carboxamides
Cyanoacetamides were used as starting materials for synthesizing arrays of 2-aminoquinoline-3-carboxamides. This research opens up possibilities for creating a variety of derivatives from cyanoacetamides (Kan Wang et al., 2012).
Synthesis and Analysis of Biologically Active Azomethine Derivatives
Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide were synthesized and analyzed for potential biological activities, including cytostatic, antitubercular, and anti-inflammatory properties (A. Chiriapkin et al., 2021).
Water Mediated Synthesis and Computational Studies
Synthesized compounds related to thiophene-3-carboxamide showed potential anticancer activity through molecular docking studies, highlighting their role in inhibiting tubulin polymerization (R. Jayarajan et al., 2019).
One-Pot Domino Synthesis of Chromene-Carboxamide Derivatives
Efficient one-pot synthesis methods for 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives were developed, expanding the possibilities for synthesizing various carboxamide derivatives (M. Gyuris et al., 2011).
Three-Component Gewald Reactions with Cyanoacetamides
General protocols for synthesizing 2-aminothiophene-3-carboxamides from cyanoacetamides were described, illustrating a method for creating a variety of thiophene derivatives (Kan Wang et al., 2010).
特性
IUPAC Name |
2-[(2-cyanoacetyl)amino]-5-propan-2-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-6(2)8-5-7(10(13)16)11(17-8)14-9(15)3-4-12/h5-6H,3H2,1-2H3,(H2,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKZXXXIKVWYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)CC#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1'-(2-Chloroacetyl)spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one](/img/structure/B2643862.png)


![2-chloro-4-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine](/img/structure/B2643868.png)
![4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B2643872.png)
![N-cyclopentyl-2-fluoro-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2643873.png)
![4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one](/img/structure/B2643874.png)
![N-tert-butyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2643875.png)

![N-(2-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2643877.png)
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/no-structure.png)
![6-ethyl-1,3-dimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643881.png)
![5-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2643883.png)

